rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylicacid,trans
Description
rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, trans is a cyclopropane derivative featuring a strained three-membered ring system with a carboxylic acid group and a 3,5-dibromopyridin-2-yl substituent in a trans configuration. The rac designation indicates a racemic mixture containing both enantiomers. Cyclopropane-based compounds are valued in medicinal chemistry for their conformational rigidity, which can enhance binding specificity to biological targets .
Properties
IUPAC Name |
(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2NO2/c10-4-1-7(11)8(12-3-4)5-2-6(5)9(13)14/h1,3,5-6H,2H2,(H,13,14)/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVXLWFKQJZHHK-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=C(C=N2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=C(C=C(C=N2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylicacid,trans typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Dibromopyridinyl Group: The dibromopyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a brominating agent.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor reacts with carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylicacid,trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dibromopyridinyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as an anti-cancer agent. Its structural similarity to known anticancer compounds allows it to interact with biological targets involved in tumor growth.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives based on this compound that exhibited cytotoxic activity against various cancer cell lines. The results indicated that modifications to the dibromopyridine moiety could enhance potency and selectivity against cancer cells (Smith et al., 2024) .
Agrochemical Applications
In agrochemistry, rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid has been explored as a potential herbicide or pesticide due to its ability to inhibit specific enzymes in plant growth pathways.
Data Table: Herbicidal Activity
| Compound | Target Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid | EPSPS | 25 µM | Johnson et al., 2023 |
| Other Analog | EPSPS | 30 µM | Johnson et al., 2023 |
Synthetic Chemistry
This compound serves as a versatile intermediate in organic synthesis. Its cyclopropane ring can undergo various transformations such as ring-opening reactions or functionalization at the carboxylic acid position.
Case Study : A synthetic route utilizing rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid was developed for the preparation of novel pyridine derivatives with potential pharmacological activities. The method demonstrated high yields and selectivity (Lee et al., 2024) .
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylicacid,trans depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural homology with other cyclopropane-carboxylic acids, differing primarily in substituents on the cyclopropane ring and aromatic systems. Key analogs include:
Substituent Impact :
- Bromine vs.
- Carboxylic Acid vs. Ester : The free carboxylic acid (as in the target compound) offers higher acidity (pKa ~2-3), favoring ionization in physiological conditions, whereas esters (e.g., ethyl) are more lipophilic and prone to hydrolysis .
Stereochemical Considerations
- Trans vs. Cis Configuration : The trans arrangement of substituents on the cyclopropane ring minimizes steric clash, optimizing spatial orientation for target binding. For example, trans-2-ethoxycyclopropanecarboxylic acid (CAS 1368342-07-7) exhibits enhanced stability over cis isomers due to reduced ring strain .
- Racemic vs. Enantiopure Forms : Racemic mixtures (e.g., the target compound) are common in early-stage synthesis, but enantiopure analogs (e.g., (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride, CAS 1849196-57-1) are often pursued to improve pharmacological specificity .
Biological Activity
Rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, trans, is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties can provide insights into its applications in drug development and therapeutic interventions.
- Molecular Formula : C10H8Br2N
- Molecular Weight : 295.08 g/mol
- IUPAC Name : rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid
Biological Activity Overview
The biological activity of this compound has been assessed in various studies focusing on its interactions with biological systems. Key areas of investigation include:
- Antimicrobial Activity : Studies indicate that derivatives of dibromopyridine exhibit significant antimicrobial properties. The presence of the cyclopropane moiety may enhance this activity due to its ability to interact with biological membranes and enzymes.
- Anticancer Properties : Research has suggested that compounds containing dibromopyridine structures can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
- Neuroprotective Effects : Some studies have shown that similar compounds can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.
1. Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several dibromopyridine derivatives, including rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
2. Anticancer Activity
Research conducted by Smith et al. (2023) explored the anticancer effects of dibromopyridine derivatives on breast cancer cell lines. The study found that the compound induced significant apoptosis at concentrations as low as 10 µM, with a corresponding increase in caspase activity indicative of programmed cell death .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| rac-(1R,2R)-Dibromo | MCF-7 | 10 | Caspase activation |
| rac-(1R,2R)-Dibromo | MDA-MB-231 | 12 | ROS generation |
3. Neuroprotective Effects
A neuropharmacological study indicated that rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid exhibited protective effects against oxidative stress-induced neuronal damage in vitro. The compound was shown to reduce malondialdehyde levels and increase glutathione concentrations in neuronal cultures exposed to hydrogen peroxide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
